3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine
Description
3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine is an organic compound with the molecular formula C11H18N2O It is a derivative of piperazine, a heterocyclic amine, and contains a furan ring, which is a five-membered aromatic ring with one oxygen atom
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-methyl-1-[(5-methylfuran-2-yl)methyl]piperazine |
InChI |
InChI=1S/C11H18N2O/c1-9-7-13(6-5-12-9)8-11-4-3-10(2)14-11/h3-4,9,12H,5-8H2,1-2H3 |
InChI Key |
UUPZZSNXYHXJEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=C(O2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine typically involves the reaction of 5-methylfurfural with piperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced reaction monitoring techniques ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the piperazine ring.
Substitution: Various substituents can be introduced to the furan or piperazine rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction of the piperazine ring can yield different piperazine derivatives .
Scientific Research Applications
3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine exerts its effects involves interactions with specific molecular targets and pathways. The furan ring and piperazine moiety can interact with various enzymes and receptors, leading to changes in cellular processes. For example, the compound may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-[(5-methylfuran-2-yl)methyl]pyrrole
- 3-Methyl-2-(2-methyl-2-butenyl)-furan
- 1-[(3-methylpyridin-2-yl)methyl]piperazine
Uniqueness
Compared to similar compounds, 3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine is unique due to its specific combination of a furan ring and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine is a piperazine derivative notable for its unique structural features, including a piperazine ring with a methyl group at the third position and a 5-methylfuran moiety at the first position. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research.
- Molecular Formula : C₁₁H₁₈N₂O
- Molecular Weight : Approximately 194.27 g/mol
The compound's structure allows it to engage in various biological interactions, which are critical for its pharmacological properties.
Antidepressant Activity
Piperazine derivatives, including this compound, have been studied for their potential antidepressant effects. These effects may be attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research indicates that such compounds can enhance mood and alleviate depressive symptoms through various mechanisms, including receptor modulation and neurochemical alterations.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperazine derivatives. For instance, the compound has shown significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains indicate promising antibacterial effects. Below is a summary table of antimicrobial activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Pseudomonas aeruginosa | 250 |
| Bacillus subtilis | 125 |
| Candida parapsilosis | 0.49 |
These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents .
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.
Study on Antidepressant Effects
A study conducted on piperazine derivatives indicated that compounds similar to this compound exhibited significant antidepressant-like behavior in animal models. The results showed improved locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood-related behaviors.
Antimicrobial Efficacy Evaluation
In another study focusing on the antimicrobial properties of piperazine derivatives, this compound was tested against multiple resistant strains. The compound demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
